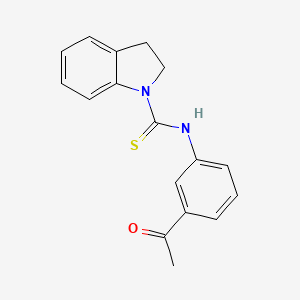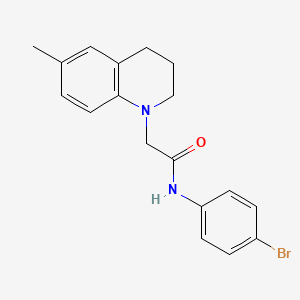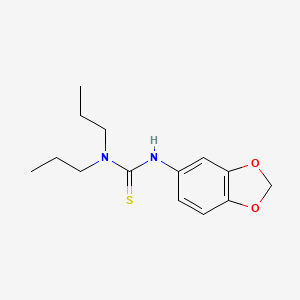
N-(3-acetylphenyl)-1-indolinecarbothioamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-indolinecarbothioamide, also known as MLT-3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indolinecarbothioamides, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-acetylphenyl)-1-indolinecarbothioamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in the body, such as enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels, which play a critical role in the regulation of cellular processes.
Biochemical and physiological effects:
N-(3-acetylphenyl)-1-indolinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-1-indolinecarbothioamide in lab experiments is its versatility. This compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. Additionally, it is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of using this compound is its potential toxicity. Like many chemical compounds, N-(3-acetylphenyl)-1-indolinecarbothioamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-1-indolinecarbothioamide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with specific targets in the body. Finally, there is a need for more studies on the toxicity and safety of this compound, particularly in the context of drug development.
Conclusion:
N-(3-acetylphenyl)-1-indolinecarbothioamide is a chemical compound that has been shown to exhibit a range of biological activities, making it a useful tool for scientific research. Its potential applications in drug development and as a therapeutic agent for various diseases make it an area of interest for further study. However, its potential toxicity and limitations in certain experiments highlight the need for careful consideration and further research in this area.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-indolinecarbothioamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12(20)14-6-4-7-15(11-14)18-17(21)19-10-9-13-5-2-3-8-16(13)19/h2-8,11H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOXGJILGLJTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4287197.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide](/img/structure/B4287227.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)
![N-cyclopentyl-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4287242.png)


![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-propylthiourea](/img/structure/B4287271.png)
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4287291.png)